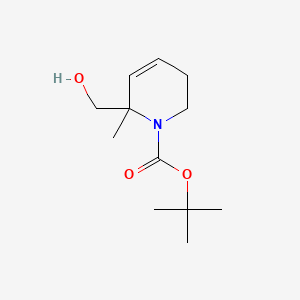![molecular formula C15H20N2O3S B6607637 2-amino-1-[2,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-ol CAS No. 2580203-50-3](/img/structure/B6607637.png)
2-amino-1-[2,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-[2,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-ol, commonly referred to as 2-ADEP, is an organic compound that has been used for a variety of scientific research applications. It is a small molecule with a molecular weight of 303.3 g/mol and a melting point of 162-164 °C. 2-ADEP is a white, crystalline solid with a pKa of 6.4. It is soluble in water, methanol, and ethanol, and is insoluble in chloroform and ether.
科学研究应用
2-ADEP has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, as well as the study of protein-protein interactions. It has also been used in the study of drug metabolism and pharmacokinetics. Additionally, it has been used in the study of enzyme-substrate interactions and the study of enzyme kinetics.
作用机制
2-ADEP is an inhibitor of enzymes that have an active site containing a sulfhydryl group. It binds to the active site of the enzyme, blocking the enzyme’s ability to catalyze reactions. This inhibition is reversible and can be reversed with the addition of a reducing agent such as dithiothreitol.
Biochemical and Physiological Effects
2-ADEP has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This inhibition can lead to decreased drug metabolism and increased drug levels in the body. Additionally, 2-ADEP has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, leading to increased levels of these substances in the body.
实验室实验的优点和局限性
The main advantage of using 2-ADEP in a laboratory setting is its ability to inhibit enzymes involved in drug metabolism and neurotransmitter metabolism. This can be useful for studying the effects of drugs and neurotransmitters on the body. Additionally, 2-ADEP is relatively easy to synthesize in a laboratory setting. The main limitation of using 2-ADEP in a laboratory setting is its potential to cause adverse effects if used in large amounts or in combination with other drugs.
未来方向
There are many potential future directions for research involving 2-ADEP. These include further investigation into its potential as an inhibitor of enzymes involved in drug metabolism and neurotransmitter metabolism. Additionally, further research could be done into the potential of 2-ADEP as a therapeutic agent. Additionally, research could be done into the potential of 2-ADEP as a diagnostic agent, as well as its potential as a pro-drug. Finally, further research could be done into the potential of 2-ADEP as an adjuvant for vaccines.
合成方法
2-ADEP can be synthesized in a laboratory setting through a variety of methods. One method involves the reaction of 2-amino-1-phenyl-ethan-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. This reaction occurs in an aqueous solution at room temperature and produces 2-ADEP as a white crystalline solid.
属性
IUPAC Name |
2-amino-1-[2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-10-4-6-13(7-5-10)21(19,20)17-11(2)8-14(12(17)3)15(18)9-16/h4-8,15,18H,9,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZATUQKBZLKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=C2C)C(CN)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride](/img/structure/B6607564.png)

![4-{[(tert-butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid](/img/structure/B6607573.png)
![methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate hydrochloride](/img/structure/B6607578.png)
![1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B6607589.png)
![tert-butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6607595.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6607596.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B6607602.png)
![octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride](/img/structure/B6607614.png)


![1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607646.png)

